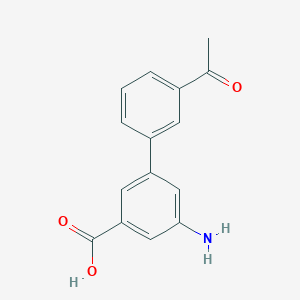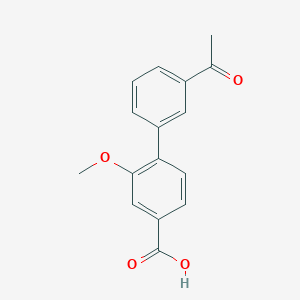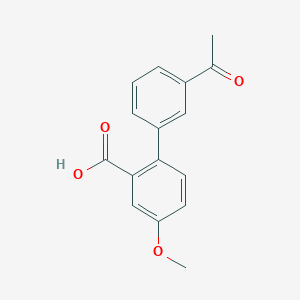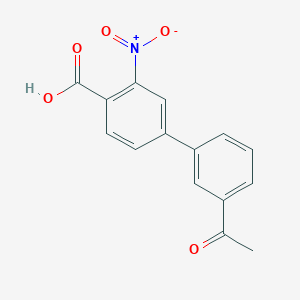
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Acetylphenyl)-5-methoxybenzoic acid (3-APMBA) is an organic compound belonging to the class of benzoic acids. It is a white solid with a molecular weight of 212.22 g/mol and a melting point of 183-184°C. 3-APMBA is a versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry and biochemistry. Due to its unique properties, 3-APMBA has been widely studied in recent years.
Scientific Research Applications
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% has been widely used as a reagent in organic synthesis, analytical chemistry and biochemistry. In organic synthesis, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% can be used as a starting material for the synthesis of various compounds such as 2-amino-3-phenyl-4-oxobutanoic acid, 4-methyl-3-phenyl-2-oxobutanoic acid, 3-phenyl-4-oxobutanoic acid, and 3-phenyl-4-hydroxybenzoic acid. In analytical chemistry, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% can be used as a reagent for the determination of trace amounts of metals in aqueous solutions. In biochemistry, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% can be used as an inhibitor of enzymes such as cyclooxygenase-2, lipoxygenase and cyclooxygenase-1.
Mechanism of Action
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is an inhibitor of cyclooxygenase-2, lipoxygenase and cyclooxygenase-1. It inhibits the activity of these enzymes by competing with arachidonic acid for the active site of the enzymes. As a result, the production of prostaglandins, leukotrienes and thromboxanes is inhibited, leading to the inhibition of inflammation, pain and fever.
Biochemical and Physiological Effects
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% has anti-inflammatory, analgesic and antipyretic effects. It has been shown to reduce inflammation, pain and fever in animal models of inflammation. In addition, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable, making it easy to store and transport. However, the use of 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is limited by its low solubility in water, making it difficult to dissolve in aqueous solutions.
Future Directions
In the future, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% could be used in the development of novel anti-inflammatory and analgesic drugs. It could also be used as an inhibitor of cyclooxygenase-2, lipoxygenase and cyclooxygenase-1 in the treatment of various inflammatory diseases. In addition, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% could be used as an analytical tool for the determination of trace amounts of metals in aqueous solutions. Finally, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% could be used in the synthesis of various organic compounds.
Synthesis Methods
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% can be synthesized from 3-acetylphenol and 5-methoxybenzoic acid in two steps. The first step is the esterification reaction between 3-acetylphenol and 5-methoxybenzoic acid, which yields 3-acetylphenyl-5-methoxybenzoate. The second step is the acid hydrolysis of the ester, which yields 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95%.
properties
IUPAC Name |
3-(3-acetylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(17)11-4-3-5-12(6-11)13-7-14(16(18)19)9-15(8-13)20-2/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODMDCDOLWFVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689750 |
Source


|
| Record name | 3'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-27-1 |
Source


|
| Record name | 3'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














